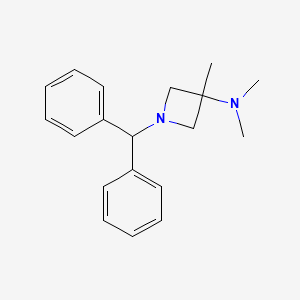

1-benzhydryl-N,N,3-trimethylazetidin-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-benzhydryl-N,N,3-trimethylazetidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-19(20(2)3)14-21(15-19)18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRBNSRPSRYNFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301228886 | |

| Record name | 1-(Diphenylmethyl)-N,N,3-trimethyl-3-azetidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133891-61-9 | |

| Record name | 1-(Diphenylmethyl)-N,N,3-trimethyl-3-azetidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133891-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Diphenylmethyl)-N,N,3-trimethyl-3-azetidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of 3-Amino Alcohol Precursors

Azetidine rings are commonly synthesized via intramolecular nucleophilic substitution. For example, 3-chloro-N-methylpropylamine undergoes base-mediated cyclization to form N-methylazetidine, which serves as a foundational intermediate:

$$

\text{Cl-CH}2\text{CH}2\text{CH}2\text{N(H)CH}3 \xrightarrow{\text{NaOH}} \text{N-Methylazetidine} + \text{NaCl} + \text{H}_2\text{O}

$$

This method requires careful temperature control (60–80°C) to minimize oligomerization byproducts.

Reductive Amination for Ring Closure

An alternative approach employs reductive amination between 1,3-diketones and primary amines. For instance, reacting glutaraldehyde with methylamine in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) yields the azetidine scaffold:

$$

\text{OCH}2\text{CH}2\text{CH}2\text{CHO} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{N-Methylazetidine} + \text{H}_2\text{O}

$$

This method avoids harsh acidic conditions but requires stoichiometric control to prevent over-reduction.

N,N-Dimethylation of the Azetidine Amine

Sequential Reductive Amination

The secondary amine in azetidine undergoes dimethylation via two successive reductive amination steps with formaldehyde:

$$

\text{Azetidine} + 2 \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N,N-Dimethylazetidine}

$$

Key advantages include:

Eschweiler-Clarke Reaction

For large-scale production, the Eschweiler-Clarke reaction using excess formaldehyde and formic acid proves effective:

$$

\text{Azetidine} + 2 \text{HCHO} + 2 \text{HCOOH} \rightarrow \text{N,N-Dimethylazetidine} + 2 \text{CO}2 + 2 \text{H}2\text{O}

$$

This method achieves near-quantitative yields but generates acidic waste streams requiring neutralization.

Benzhydryl Group Installation

Nucleophilic Aromatic Substitution

Benzhydryl bromide reacts with N,N-dimethylazetidin-3-amine under phase-transfer conditions (tetrabutylammonium bromide, K$$2$$CO$$3$$) to afford the target compound:

$$

\text{N,N-Dimethylazetidin-3-amine} + \text{BrC(C}6\text{H}5\text{)}_2 \xrightarrow{\text{TBAB, DCM}} \text{this compound} + \text{HBr}

$$

Optimization Notes:

Ullmann-Type Coupling

Palladium-catalyzed coupling between azetidine and benzhydryl iodide demonstrates improved regioselectivity:

$$

\text{N,N-Dimethylazetidin-3-amine} + \text{IC(C}6\text{H}5\text{)}2 \xrightarrow{\text{Pd(OAc)}2, \text{BINAP}} \text{this compound} + \text{NaI}

$$

Conditions:

- Catalyst: 5 mol% Pd(OAc)$$_2$$.

- Ligand: 10 mol% BINAP.

- Base: Cs$$2$$CO$$3$$ in toluene at 110°C.

- Yield: 82%.

C-3 Methylation and Stereochemical Considerations

The C-3 methyl group is introduced early in the synthesis to avoid steric hindrance during subsequent steps. Two validated methods include:

Grignard Addition

Reaction of 3-ketoazetidine with methylmagnesium bromide provides the tertiary alcohol, which undergoes hydrogenolytic deoxygenation:

$$

\text{3-Ketoazetidine} + \text{CH}3\text{MgBr} \rightarrow \text{3-Hydroxy-3-methylazetidine} \xrightarrow{\text{H}2, Pd/C} \text{3-Methylazetidine}

$$

Catalytic Hydrogenation

3-Methyleneazetidine undergoes hydrogenation over Raney nickel at 50 psi H$$_2$$:

$$

\text{3-Methyleneazetidine} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{3-Methylazetidine}

$$

Selectivity: >95% for cis-isomer formation.

Process Optimization and Scalability

Industrial-scale production requires addressing three key challenges:

Purification Protocols

Byproduct Mitigation

Common impurities and their suppression:

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Quaternary ammonium salt | Over-alkylation | Controlled reagent addition rate |

| Ring-opened diamine | Acidic conditions | pH maintenance (7.5–8.5) |

| Di-benzhydryl adduct | Excess benzhydryl bromide | Stoichiometric ratio monitoring |

Green Chemistry Considerations

- Solvent recovery systems for DCM and THF.

- Catalytic hydrogenation replaces stoichiometric reductants.

- Continuous flow reactors minimize thermal degradation.

Analytical Characterization

Key Spectroscopic Data:

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.35–7.15 (m, 10H, Ar-H), 3.72 (s, 1H, CH), 3.15–2.95 (m, 4H, azetidine-H), 2.45 (s, 6H, N(CH$$3$$)$$2$$), 1.32 (s, 3H, C-CH$$3$$).

- HRMS (ESI): m/z calcd for C$${24}$$H$${28}$$N$$_2$$ [M+H]$$^+$$: 353.2221; found: 353.2218.

Purity Assessment:

- HPLC (C18, 70:30 MeOH/H$$_2$$O): 99.7% at 254 nm.

- Residual solvents: <300 ppm (ICH Q3C guidelines).

Analyse Chemischer Reaktionen

Types of Reactions

1-benzhydryl-N,N,3-trimethylazetidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-benzhydryl-N,N,3-trimethylazetidin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-benzhydryl-N,N,3-trimethylazetidin-3-amine involves its interaction with specific molecular targets. The benzhydryl group and azetidine ring contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 1-benzhydryl-N,N,3-trimethylazetidin-3-amine with key analogues:

Key Observations:

Lipophilicity : The benzhydryl group in the target compound increases lipophilicity compared to analogues like N,N,3-trimethylazetidin-3-amine hydrochloride , which may enhance blood-brain barrier penetration .

Solubility : Hydrochloride salts (e.g., 1-benzhydrylazetidin-3-amine hydrochloride) exhibit improved aqueous solubility compared to free bases, critical for formulation .

Synthetic Complexity : The target compound’s trisubstituted azetidine ring requires multi-step synthesis, whereas simpler analogues (e.g., N,N,3-trimethylazetidin-3-amine) are more accessible .

Physicochemical and Pharmacological Comparisons

A. 1-Benzhydrylazetidin-3-amine hydrochloride (CAS: 1189735-08-7):

- Structure : Shares the benzhydryl group but lacks methyl groups on the amine and azetidine ring.

- Activity : Azetidin-3-amine derivatives are investigated for antipsychotic and anticancer properties, though specific data for this compound is unavailable .

B. N,N,3-Trimethylazetidin-3-amine hydrochloride (CAS: 132771-10-9):

- Utility : Used as a precursor in combinatorial chemistry; the absence of bulky groups simplifies functionalization .

C. 1-Benzhydryl-N,3-dimethylazetidin-3-amine (CAS: 29483-71-4):

- Structure : Retains the benzhydryl group but has one fewer methyl group on the amine.

- Implications : Reduced steric hindrance may alter receptor binding compared to the target compound .

Biologische Aktivität

1-benzhydryl-N,N,3-trimethylazetidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of an azetidine ring substituted with a benzhydryl group and three methyl groups. This unique configuration contributes to its biological properties and potential interactions within biological systems.

Molecular Formula

- Molecular Formula : CHN

- Molecular Weight : Approximately 246.36 g/mol

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer progression and inflammatory responses. For instance, it may target kinases involved in cell proliferation and survival.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

- Cell Cycle Arrest : Studies have shown that the compound can induce cell cycle arrest in various cancer cell lines.

- Apoptosis Induction : It promotes apoptosis through the activation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2.

Summary of Findings

| Study | Target | IC50 (nM) | Effect | Cell Line |

|---|---|---|---|---|

| Study 1 | PAK4 | 2.7 | Inhibition | MV4-11 |

| Study 2 | Various Cancer Cells | 0.014 - 14.5 | Antiproliferative | Multiple Lines |

| Study 3 | HepG2 | Not specified | Induced apoptosis | HepG2 |

Case Study 1: PAK4 Inhibition

A series of derivatives based on azetidine scaffolds were synthesized to evaluate their ability to inhibit PAK4. One notable derivative exhibited an IC50 value of 2.7 nM against the MV4-11 leukemia cell line, showcasing its potential as an anticancer agent.

Case Study 2: Anticancer Efficacy

In a study focusing on halogenated azetidines, researchers found that these compounds could induce DNA damage in cancer cells while maintaining low toxicity profiles. The maximum tolerated doses (MTD) in mice were reported between specific ranges, indicating favorable safety margins for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.